

Technical Support Center: Troubleshooting Inconsistent Results in Sclareol Glycol Bioassays

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Compound of Interest

Compound Name: *Sclareol glycol*

Cat. No.: *B1680927*

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Welcome to the technical support center for **Sclareol glycol** bioassays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing **Sclareol glycol** in their experiments and may be encountering variability or inconsistency in their results. As a diterpenoid with promising biological activities, understanding the nuances of its behavior in in vitro systems is critical for generating reliable and reproducible data.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will delve into the causality behind common experimental challenges and provide field-proven insights to help you build self-validating and robust assay protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of **Sclareol glycol** in cell-based assays.

Q1: What are the known biological activities of **Sclareol glycol**?

A1: **Sclareol glycol** is a diterpene diol primarily known as a precursor in the synthesis of Ambroxide.^[1] While much of the cytotoxic and anti-cancer research has focused on its precursor, Sclareol, **Sclareol glycol** itself has been shown to have biological effects, including

acting as an anxiogenic and memory-facilitating agent, potentially through the stimulation of adenylate cyclase and interaction with GABA-ergic and dopaminergic systems.[2]

Q2: I am seeing significant variability in my IC50 values for **Sclareol glycol** between experiments. What are the most likely causes?

A2: Inconsistent IC50 values for hydrophobic compounds like **Sclareol glycol** are a common challenge and can stem from three primary sources: the compound's physicochemical properties, the choice of bioassay, and general cell culture inconsistencies.[3][4] Specifically for **Sclareol glycol**, the most likely culprits are its limited aqueous solubility leading to precipitation, and potential interference with certain types of cell viability assays, particularly those based on tetrazolium salt reduction (e.g., MTT).[5][6][7]

Q3: What is the recommended solvent and final concentration for **Sclareol glycol** in cell culture?

A3: **Sclareol glycol** is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[8] For cell-based assays, DMSO is the most common choice for creating a stock solution. It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, as higher concentrations can be cytotoxic and affect cell metabolism.[9][10] Some robust cell lines may tolerate up to 0.5% DMSO, but this should be validated for your specific cell line.[10][11]

Q4: How can I tell if **Sclareol glycol** is precipitating in my assay plate?

A4: Precipitation of a hydrophobic compound in a 96-well plate can be subtle. You may observe a fine, crystalline-like sediment at the bottom of the wells when viewed under a microscope. In some cases, the medium may appear slightly hazy or cloudy, especially at higher concentrations. This can be confirmed by preparing a serial dilution of **Sclareol glycol** in your culture medium in a clear 96-well plate without cells and visually inspecting for any lack of clarity or by measuring absorbance at a high wavelength (e.g., 600-650 nm), where an increase in absorbance would indicate scattering due to a precipitate.[1]

II. Troubleshooting Guide: Inconsistent Cell Viability Results

This guide provides a structured approach to diagnosing and solving inconsistent results in **Sclareol glycol** cytotoxicity and cell viability assays.

Problem 1: High Well-to-Well Variability and Non-Reproducible Dose-Response Curves

High variability within the same experiment or between replicate experiments is a frequent issue when working with hydrophobic compounds like **Sclareol glycol**.

Possible Cause 1: Compound Precipitation

Sclareol glycol's hydrophobic nature means it can easily precipitate out of aqueous cell culture media, especially at higher concentrations. This leads to an unknown and inconsistent concentration of the compound in solution, resulting in erratic biological effects.

Solutions:

- Optimize Stock Solution and Dilution Technique:
 - Prepare a high-concentration stock solution in 100% DMSO (e.g., 50-100 mM).
 - When preparing working concentrations, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.
 - Crucially, add the small volume of DMSO stock to the larger volume of media while vortexing to ensure rapid and even dispersion, minimizing the chance of "solvent shock" induced precipitation.[\[12\]](#)
- Conduct a Solubility Test: Before beginning your bioassay, determine the maximum soluble concentration of **Sclareol glycol** in your specific cell culture medium (with serum, if applicable). This can be done by preparing a dilution series in a 96-well plate and visually or spectrophotometrically checking for precipitation as described in the FAQ section.
- Consider Formulation Aids: For particularly problematic solubility issues, consider the use of solubilizing agents such as cyclodextrins, although their effects on your cellular model must be independently verified.

Possible Cause 2: Assay Interference

Many natural products, particularly those with antioxidant properties, can directly interact with the chemistry of certain cell viability assays, leading to false results.[\[5\]](#)[\[6\]](#)

- **Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1):** These assays rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells. However, compounds with reducing potential can directly reduce the tetrazolium salt in a cell-free environment, leading to a false-positive signal (i.e., making the compound appear less toxic than it is).[\[13\]](#) While direct evidence for **Sclareol glycol** is not prominent, its precursor, Sclareol, is known to affect mitochondrial membrane potential, which can also lead to inconsistencies in assays reliant on mitochondrial function.[\[14\]](#)[\[15\]](#) This potential for interference is a significant source of inconsistent and misleading results.[\[16\]](#)

Solutions:

- **Perform a Cell-Free Interference Test:** To check for direct reduction of the tetrazolium salt, set up control wells containing your highest concentration of **Sclareol glycol** in culture medium without cells. Add the assay reagent (e.g., MTT) and incubate as you would for your experimental wells. If a color change occurs, your compound is interfering with the assay.
- **Switch to an Orthogonal Assay Method:** The most robust solution to assay interference is to use a viability assay with a different detection principle. Recommended alternatives include:
 - **Sulforhodamine B (SRB) Assay:** This colorimetric assay measures total protein content and is independent of cellular metabolism, making it less prone to interference from reducing compounds.[\[17\]](#)[\[18\]](#)
 - **CellTiter-Glo® (ATP) Assay:** This luminescent assay quantifies ATP, a direct indicator of metabolically active cells. It is generally considered less susceptible to interference from colored or fluorescent compounds.[\[19\]](#)

Problem 2: IC50 Values are Inconsistent with Observed Cellular Morphology

You may observe significant cell death under the microscope at concentrations where your viability assay (e.g., MTT) indicates high cell survival.

Possible Cause: Discrepancy Between Assay Principle and Mechanism of Cell Death

As mentioned, tetrazolium-based assays measure metabolic activity. If **Sclareol glycol** induces cell death through a mechanism that does not immediately halt all metabolic activity, or if the compound itself generates a false signal, the assay results will not align with the visual evidence of cytotoxicity. Sclareol has been shown to induce apoptosis and loss of mitochondrial membrane potential, which can lead to a disconnect between the number of physically present cells and their metabolic capacity as measured by tetrazolium reduction.^{[14][15]}

Solutions:

- **Trust the Microscope:** Visual inspection of cell morphology (e.g., rounding, detachment, membrane blebbing) is a critical, albeit qualitative, indicator of cytotoxicity. If your assay results contradict your microscopic observations, it is highly likely the assay is providing misleading data.
- **Employ a Multi-Parametric Approach:** To gain a more comprehensive understanding of **Sclareol glycol**'s effect, use multiple assay formats that measure different aspects of cell health. For example, combine a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a dye-exclusion assay).

III. Experimental Protocols and Data Presentation

To aid in troubleshooting and protocol optimization, this section provides summarized protocols for recommended assays and a comparative table of IC₅₀ values for Sclareol.

Comparative IC₅₀ Values of Sclareol in Various Cancer Cell Lines

The following table summarizes reported IC₅₀ values for Sclareol, the precursor to **Sclareol glycol**. This data can serve as a general reference for the expected potency of this class of diterpenes. Note the variability depending on the cell line and conditions.

Cancer Type	Cell Line	Assay Type	IC50 (μM)	Incubation Time (h)	Reference
Lung Cancer	A549	MTT	~61.6 (19 μg/mL)	48	[20]
Lung Cancer (Hypoxia)	A549	MTT	~25.9 (8 μg/mL)	48	[20]
Osteosarcoma	MG63	CCK-8	11.0	Not specified	[15]
Osteosarcoma	MG63	MTT	65.2	12	[14]
Small Cell Lung Cancer	H1688	Not specified	42.14	24	[14]
Small Cell Lung Cancer	H146	Not specified	69.96	24	[14]
Breast Cancer	MCF-7	Not specified	11.056	Not specified	[14]

Note: IC50 values were converted from μg/mL to μM where necessary, using a molecular weight of 308.5 g/mol for Sclareol.

Step-by-Step Methodologies

Here are condensed protocols for three recommended cell viability assays. It is crucial to optimize cell seeding density and reagent incubation times for your specific cell lines.

Protocol 1: MTT Assay (for reference and interference testing)

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Add serial dilutions of **Sclareol glycol** (and a DMSO vehicle control) to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

- **MTT Addition:** Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- **Solubilization:** Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at approximately 570 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay (Recommended Alternative)

- **Cell Seeding and Treatment:** Follow steps 1 and 2 from the MTT protocol.
- **Cell Fixation:** Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
- **Washing:** Wash the plates five times with slow-running tap water and allow to air dry completely.
- **Staining:** Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- **Washing:** Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
- **Solubilization:** Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
- **Absorbance Reading:** Measure the absorbance at approximately 510 nm.[\[21\]](#)[\[22\]](#)

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay (Recommended Alternative)

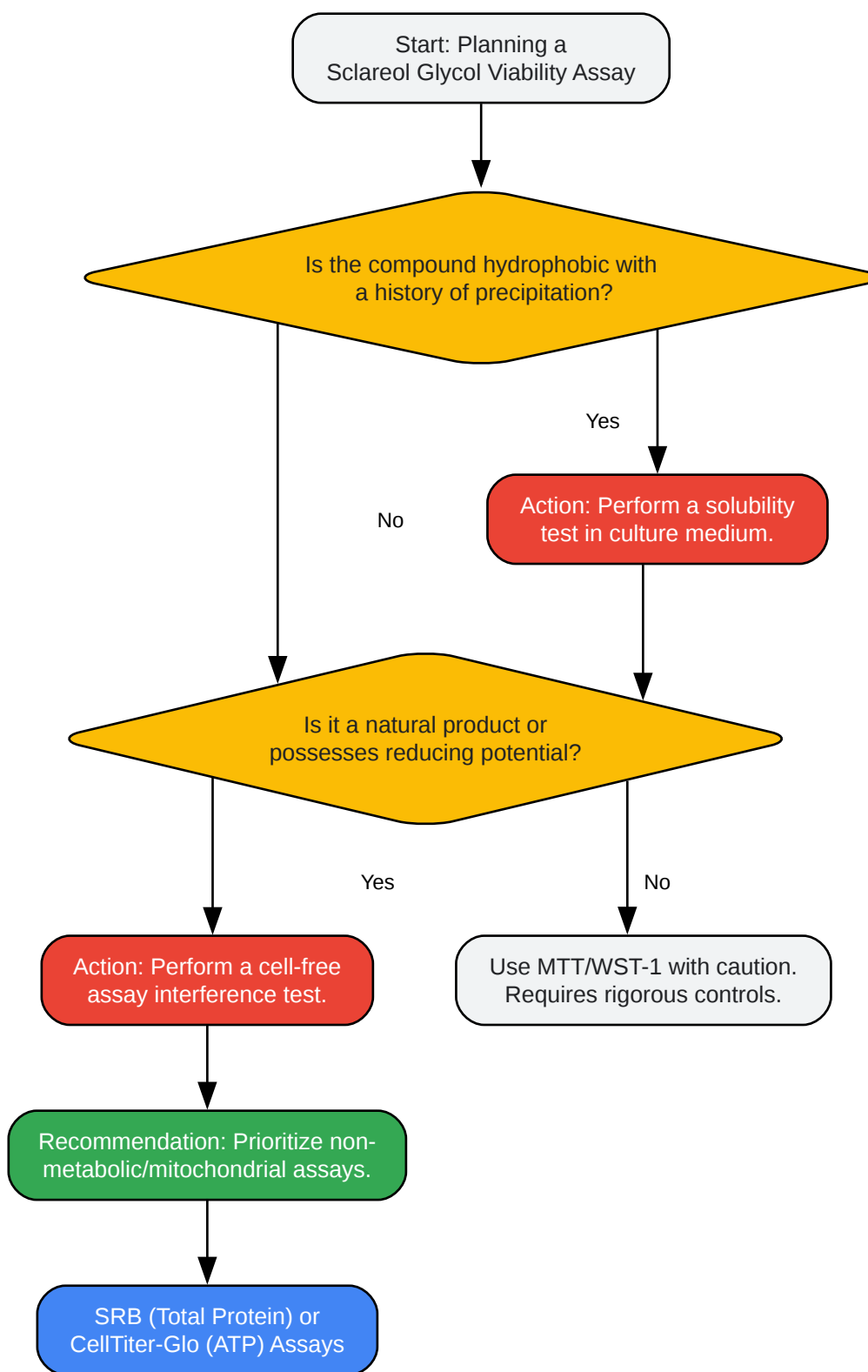
- **Cell Seeding and Treatment:** Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
- **Reagent Equilibration:** Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

- **Reagent Addition:** Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
- **Lysis and Signal Stabilization:** Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Luminescence Reading:** Measure the luminescent signal using a plate luminometer.^[3]

IV. Visualization of Concepts and Workflows

To further clarify the troubleshooting process, the following diagrams illustrate key decision-making workflows.

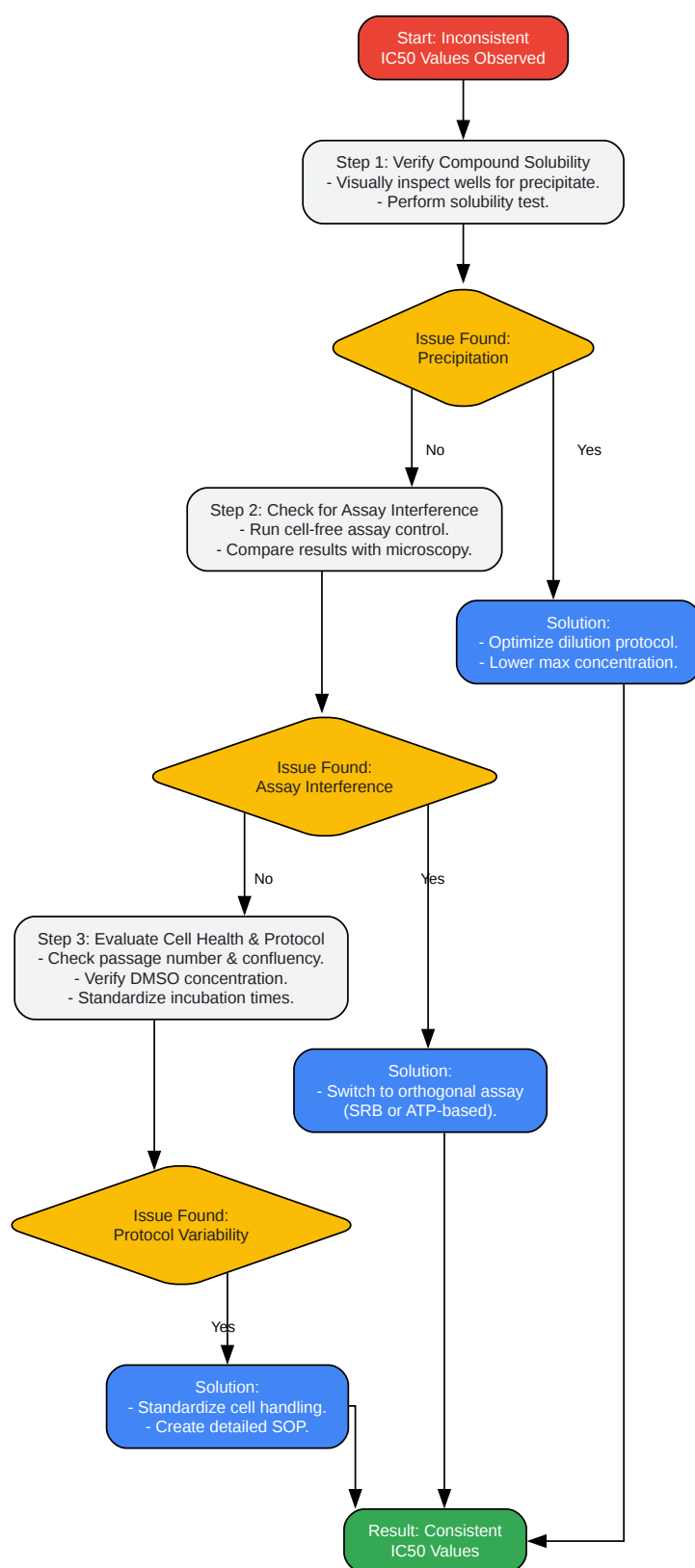
Diagram 1: Decision Tree for Selecting a Cell Viability Assay for Sclareol Glycol



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Caption: A decision tree to guide the selection of an appropriate cell viability assay for **Sclareol glycol**.

Diagram 2: Troubleshooting Workflow for Inconsistent IC50 Values



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Caption: A systematic workflow for troubleshooting and resolving inconsistent IC50 values in **Sclareol glycol** bioassays.

V. References

- **Sclareol glycol** | CAS:38419-75-9 | Diterpenoids | High Purity. BioCrick. Available at: --INVALID-LINK--
- Zhou, J., Xie, X., Tang, H., Peng, C., & Peng, F. (2022). The bioactivities of sclareol: A mini review. *Frontiers in Pharmacology*, 13, 1014105. Available at: --INVALID-LINK--
- Aboutalebi, E., Dolatkah, H., Sakhinia, E., & Sakhinia, M. (2021). Sclareol Inhibits Hypoxia-Inducible Factor-1 α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells. *Avicenna Journal of Medical Biotechnology*, 13(3), 133–141. Available at: --INVALID-LINK--
- **Sclareol glycol** CAS 38419-75-9. BOC Sciences. Available at: --INVALID-LINK--
- Quinn, L. A., Beutler, J. A., & Porco, J. A. (2014). Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products. *RSC Drug Discovery Series*, (39), 1–31. Available at: --INVALID-LINK--
- Wang, G., Li, C., & He, W. (2018). The study of sclareol in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential. *Cancer Biomarkers*, 22(1), 29–34. Available at: --INVALID-LINK--
- **Sclareol glycol**. TargetMol. Available at: --INVALID-LINK--
- **Sclareol glycol** | Ambroxide Precursor. MedChemExpress. Available at: --INVALID-LINK--
- Effects of sclareol on SW982 cell viability. (A) The cytotoxicity of... ResearchGate. Available at: --INVALID-LINK--
- Ates, G., Beutler, J. A., & Henrich, C. J. (2017). Natural Products in High Throughput Screening: Automated High-Quality Sample Preparation. *Methods in Molecular Biology*, 1576, 15–33. Available at: --INVALID-LINK--
- Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: --INVALID-LINK--

- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. Promega Corporation. Available at: --INVALID-LINK--
- Troubleshooting inconsistent NHI-2 experimental results. Benchchem. Available at: --INVALID-LINK--
- The bioactivities of sclareol: A mini review. ResearchGate. Available at: --INVALID-LINK--
- troubleshooting inconsistent IC50 values of Altersolanol A. Benchchem. Available at: --INVALID-LINK--
- Technical Support Center: Troubleshooting Inconsistent IC50 Values for Antitrypanosomal Agents. Benchchem. Available at: --INVALID-LINK--
- P. Skehan, R. Storeng, D. Scudiero, A. Monks, J. McMahon, D. Vistica, J. T. Warren, H. Bokesch, S. Kenney, and M. R. Boyd. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. Available at: --INVALID-LINK--
- What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: --INVALID-LINK--
- Exploring the anticancer effects of standardized extracts of poplar-type propolis: In vitro cytotoxicity toward cancer and norma. Unibo. Available at: --INVALID-LINK--
- Al-Samydai, A., Al-Mubarak, M. F., Al-Salihi, S. A., & Al-Samydai, A. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioTech, 13(1), 6. Available at: --INVALID-LINK--
- What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? ResearchGate. Available at: --INVALID-LINK--
- Henrich, C. J., & Beutler, J. A. (2013). Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products. Natural Product Reports, 30(9), 1142–1153. Available at: --INVALID-LINK--

- Malinowska, J., Otręba, M., & Maciejczyk, E. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. *International Journal of Molecular Sciences*, 23(17), 9856. Available at: --INVALID-LINK--
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. *Nature Protocols*, 1(3), 1112–1116. Available at: --INVALID-LINK--
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: --INVALID-LINK--
- DMSO usage in cell culture. LifeTein. Available at: --INVALID-LINK--
- Troubleshooting inconsistent Palifosfamide IC50 values. Benchchem. Available at: --INVALID-LINK--
- Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. *Bio-protocol*, 6(21), e1984. Available at: --INVALID-LINK--
- Navigating Inconsistent IC50 Values for FGFR4 Inhibitors: A Technical Support Guide. Benchchem. Available at: --INVALID-LINK--
- Zhou, J., Xie, X., Tang, H., Peng, C., & Peng, F. (2022). The bioactivities of sclareol: A mini review. *Frontiers in Pharmacology*, 13, 1014105. Available at: --INVALID-LINK--
- Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. *Gene*, 574(2), 193–203. Available at: --INVALID-LINK--
- Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. (2014). *BMC Biotechnology*, 14, 45. Available at: --INVALID-LINK--
- MultiScreen Solubility Filter Plate: Determination of aqueous compound solubility using a 96-well filter plate. Sigma-Aldrich. Available at: --INVALID-LINK--
- sclareol. The Good Scents Company. Available at: --INVALID-LINK--

- Öztürk, S., & Ulukaya, E. (2020). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. *Turkish Journal of Biology*, 44(6), 444–455. Available at: --INVALID-LINK--
- Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (2014). *Bratislavske Lekarske Listy*, 115(4), 203–208. Available at: --INVALID-LINK--
- Automated protein precipitation by filtration in the 96-well format. (1997). *Journal of Pharmaceutical and Biomedical Analysis*, 16(2), 351–356. Available at: --INVALID-LINK--
- Patel, N. R., Hatziantoniou, S., Georgopoulos, A., Demetzos, C., Torchilin, V. P., Weissig, V., & D'Souza, G. G. M. (2010). Mitochondria-targeted liposomes improve the apoptotic and cytotoxic action of sclareol. *Journal of Liposome Research*, 20(3), 244–249. Available at: --INVALID-LINK--
- Impact of celastrol on mitochondrial dynamics and proliferation in glioblastoma. (2024). *Journal of Biochemical and Molecular Toxicology*, e23675. Available at: --INVALID-LINK--
- Newly Identified Chemicals Preserve Mitochondrial Capacity and Decelerate Loss of Photoreceptor Cells in Murine Retinal Degeneration Models. (2021). *Investigative Ophthalmology & Visual Science*, 62(8), 2824. Available at: --INVALID-LINK--
- Dipeptidyl Peptidase-4 Inhibitory Activity of Buckwheat Flour-Derived Peptides and Oral Glucose Tolerance Test of Buckwheat Flour Hydrolysates in Rats. (2024). *Foods*, 13(12), 1849. Available at: --INVALID-LINK--
- The study of the yellow tetrazolium salt reduction to formazan in HeLa cells. (2018). *Bulletin of Experimental Biology and Medicine*, 165(4), 565–568. Available at: --INVALID-LINK--
- How to avoid dmsol dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: --INVALID-LINK--
- Reproducibility warning: The curious case of polyethylene glycol 6000 and spheroid cell culture. (2020). *PLoS ONE*, 15(3), e0230342. Available at: --INVALID-LINK--

- Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams. (2021). Biotechnology and Bioengineering, 118(10), 3956–3967. Available at: --INVALID-LINK--
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). International Journal of Molecular Sciences, 23(14), 7773. Available at: --INVALID-LINK--
- Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. (2014). BMC Biotechnology, 14, 45. Available at: --INVALID-LINK--
- Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193–203. Available at: --INVALID-LINK--
- Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. (2016). PLoS ONE, 11(4), e0153413. Available at: --INVALID-LINK--

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References

- 1. Sclareol glycol | TargetMol [targetmol.com]
- 2. Sclareol glycol | CAS:38419-75-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]

- 8. bocsci.com [bocsci.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 96-Well: Protein Crash Plates - Analytical Sales and Services, Inc. [analytical-sales.com]
- 13. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The study of sclareol in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. strassmannandquellerlab.com [strassmannandquellerlab.com]
- 18. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols | MDPI [mdpi.com]
- 19. Sclareol Inhibits Hypoxia-Inducible Factor-1 α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Inconsistent Results in Sclareol Glycol Bioassays]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680927#troubleshooting-inconsistent-results-in-sclareol-glycol-bioassays]

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